molecular formula C7H6N4O3 B571256 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 120581-76-2

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Katalognummer B571256
CAS-Nummer: 120581-76-2
Molekulargewicht: 194.15
InChI-Schlüssel: MKPDWIQMILTGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The starting compound 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is established using spectroscopic techniques . The compounds were shown to fit tightly into the active site of the TrKA kinase crystal structure .


Chemical Reactions Analysis

The compounds reacted with each of aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Novel Heterocyclic Compounds for Potential Hypertensive Activity : Kumar and Mashelker (2007) synthesized compounds related to pyrazolopyridine, which are expected to exhibit hypertensive activity. They developed 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, demonstrating the potential pharmacological applications of these compounds【Kumar & Mashelker, 2007】.

  • Library of Fused Pyridine-Carboxylic Acids for Combinatorial Chemistry : Volochnyuk et al. (2010) generated a library of fused pyridine-carboxylic acids, including pyrazolopyridines, for use in combinatorial chemistry. These compounds underwent standard combinatorial transformations like amide coupling, esterification, and heterocyclizations, highlighting their versatility in drug discovery and synthesis【Volochnyuk et al., 2010】.

  • Synthesis of Biologically Active Scaffolds : Yakovenko and Vovk (2021) developed convenient methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds. This research indicates the potential of pyrazolopyridine derivatives in creating new biologically active compounds【Yakovenko & Vovk, 2021】.

  • Kinase-Focused Library Development : Smyth et al. (2010) explored the synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, highlighting their potential as a heteroaromatic scaffold for drug discovery, particularly for kinase inhibition, which is crucial in cancer drug targets【Smyth et al., 2010】.

  • Antibacterial Screening : Maqbool et al. (2014) investigated the antibacterial activities of pyrazolopyridine derivatives, finding some to be effective antibacterial agents. This indicates the potential use of pyrazolopyridine compounds in developing new antibacterial drugs【Maqbool et al., 2014】.

  • Antiviral Activity : Bernardino et al. (2007) synthesized pyrazolopyridine derivatives and evaluated their antiviral activity against viruses like Herpes simplex, demonstrating the potential of these compounds in antiviral drug development【Bernardino et al., 2007】.

Wirkmechanismus

The cytotoxic activity of selected targets was tested in vitro against three cancer cell lines MCF7, HepG2, and HCT116 . The data obtained from enzymatic assays of TrKA indicated that some compounds have strong inhibitory effects on TrKA .

Zukünftige Richtungen

The research on “3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” and its derivatives is ongoing, with a focus on finding new therapies that reduce the side effects of conventional treatments . The identification of gene fusions in certain cancers has provided a practical target for expanding therapeutic options and advancing precision medicine .

Eigenschaften

IUPAC Name

3-amino-4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-5-3-4(10-11-5)2(7(13)14)1-9-6(3)12/h1H,(H,9,12)(H,13,14)(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSDKGXAQJSQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=NN2)N)C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.